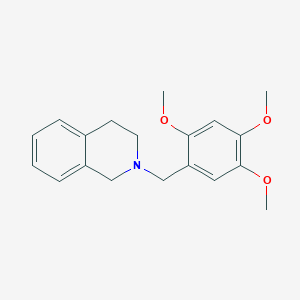
2-(4-chlorophenyl)-5,5-diethyl-1,2,4-triazolidine-3-thione
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2-(4-Chlorophenyl)-5,5-diethyl-1,2,4-triazolidine-3-thione derivatives often involves hetero-cyclization reactions. For example, a related compound, 4-(4-Chlorophenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione, was synthesized through a reaction of 4-chlorophenyl isothiocyanate and formic hydrazide (Yeo, Azizan, & Tiekink, 2019). This indicates the potential pathway for synthesizing similar triazolidine derivatives, focusing on the selection of appropriate precursors and reaction conditions to achieve the desired compound.
Molecular Structure Analysis
The molecular structure of such compounds is typically characterized using techniques like X-ray crystallography, NMR, IR, and UV spectroscopy. The single-crystal X-ray structure determination of a similar compound revealed that the molecule exists as a thione tautomer, with the five-membered ring being planar and forming a dihedral angle with the chlorophenyl ring, indicating an almost orthogonal relationship (Yeo, Azizan, & Tiekink, 2019). This structural insight is crucial for understanding the chemical behavior and reactivity of 2-(4-Chlorophenyl)-5,5-diethyl-1,2,4-triazolidine-3-thione.
Applications De Recherche Scientifique
Synthesis and Antibacterial Activity
Compounds similar to 2-(4-chlorophenyl)-5,5-diethyl-1,2,4-triazolidine-3-thione have been synthesized and evaluated for their antibacterial activity. A study by Plech et al. (2011) synthesized N2-hydroxymethyl and N2-aminomethyl derivatives of a related compound and screened them against several bacterial strains, demonstrating potential in antibacterial applications.
Reaction with Aldehydes and Ketones
Research by Zelenin et al. (1992) explored the reaction of aldehydes and ketones with 1,2,4-trimethylthiosemicarbazide in chloroform, leading to the formation of 1,2,4-triazolidine-3-thiones. This study highlights a potential synthetic pathway relevant to compounds like 2-(4-chlorophenyl)-5,5-diethyl-1,2,4-triazolidine-3-thione.
X-ray Crystallography
The compound 4-(4-chlorophenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione was characterized using X-ray crystallography by Yeo et al. (2019). This study provides valuable structural information that can be relevant to the analysis of similar compounds like 2-(4-chlorophenyl)-5,5-diethyl-1,2,4-triazolidine-3-thione.
Electron Impact Ionization Mass Spectrometry
The study of the mass spectra of similar compounds was conducted by Pihlaja et al. (1991). They investigated the fragmentation and reaction pathways of 1,2,4-triazolidine-3-thiones under electron impact, which is crucial for understanding the mass spectrometric behavior of related compounds.
Lipase and α-Glucosidase Inhibition
The study by Bekircan et al. (2015) involved synthesizing novel compounds derived from a similar structure and testing them for lipase and α-glucosidase inhibition. This indicates potential pharmaceutical applications for related compounds in metabolic disorders.
Density Functional Theory (DFT) Studies
Abosadiya et al. (2018) synthesized new triazole and triazolidin derivatives, including a compound structurally similar to 2-(4-chlorophenyl)-5,5-diethyl-1,2,4-triazolidine-3-thione, and analyzed them using DFT. This provides insights into the electronic structure and properties of such compounds.
Acetylcholinesterase Inhibition
A study by Mahajan et al. (2020) synthesized 1,2,4-triazolidine-3-thione derivatives and tested them for acetylcholinesterase inhibition, showing potential for applications in neurodegenerative diseases.
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-5,5-diethyl-1,2,4-triazolidine-3-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3S/c1-3-12(4-2)14-11(17)16(15-12)10-7-5-9(13)6-8-10/h5-8,15H,3-4H2,1-2H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UARSVTDRHHWACK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(NC(=S)N(N1)C2=CC=C(C=C2)Cl)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-5,5-diethyl-1,2,4-triazolidine-3-thione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(3-methylbut-2-en-1-yl)-8-[(5-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5674168.png)


![N-cycloheptyl-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5674187.png)

![(1S*,5R*)-6-[(2-pyridinylthio)acetyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5674209.png)
![2-[2-oxo-2-(4-phenyl-1,4-diazepan-1-yl)ethyl]-2-azaspiro[4.5]decan-3-one](/img/structure/B5674222.png)
![8-[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethoxy]quinoline](/img/structure/B5674230.png)
![4-isopropoxy-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5674231.png)
![(1S*,5R*)-6-[(5-ethyl-3-thienyl)carbonyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5674233.png)
![3-chloro-N-cyclopropyl-4-fluoro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B5674257.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-1-(3-furoyl)-L-prolinamide](/img/structure/B5674263.png)
![10,10-dimethyl-5-(methylthio)-10,11-dihydro-8H-pyrano[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5674276.png)